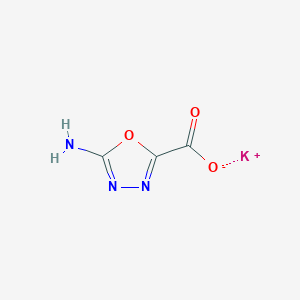

Potassium 5-amino-1,3,4-oxadiazole-2-carboxylate

CAS No.: 2174001-64-8

Cat. No.: VC4508062

Molecular Formula: C3H2KN3O3

Molecular Weight: 167.165

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2174001-64-8 |

|---|---|

| Molecular Formula | C3H2KN3O3 |

| Molecular Weight | 167.165 |

| IUPAC Name | potassium;5-amino-1,3,4-oxadiazole-2-carboxylate |

| Standard InChI | InChI=1S/C3H3N3O3.K/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1 |

| Standard InChI Key | FAQFWGVMVLNSRI-UHFFFAOYSA-M |

| SMILES | C1(=NN=C(O1)N)C(=O)[O-].[K+] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,3,4-oxadiazole ring, a heterocycle known for its electronic and steric properties. The amino group at position 5 and the carboxylate group at position 2 contribute to its polarity and reactivity. The potassium counterion enhances solubility in polar solvents, making it suitable for aqueous-phase reactions . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 167.165 g/mol |

| XLogP3-AA | -1.2 (predicted) |

| Hydrogen Bond Donors | 2 (NH₂ and COO⁻) |

| Hydrogen Bond Acceptors | 5 (N, O) |

Spectral Characteristics

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3400–3200 cm⁻¹ (N-H stretch) confirm functional groups .

-

NMR: NMR signals at δ 157–166 ppm correspond to the carboxylate and oxadiazole carbons .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization reactions. A common route involves:

-

Hydrazide Formation: Reacting dialkyl oxalate with hydrazine hydrate to yield monoalkyl oxalate hydrazide .

-

Acylation: Treating the hydrazide with fatty acid anhydrides to form 2-hydrazide-monoalkyl oxalate .

-

Cyclization and Neutralization: Dehydration under acidic conditions generates the oxadiazole ring, followed by neutralization with potassium hydroxide to produce the carboxylate salt .

Example Protocol:

Industrial Methods

A patent-pending method (CN104974106A) avoids toxic reagents like phosphorus oxychloride, using greener alternatives such as fatty acid anhydrides. This process achieves >90% purity and scales efficiently for kilogram-scale production .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits microbial growth by disrupting enzyme systems critical for cell wall synthesis. Studies show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anti-Inflammatory Effects

By suppressing COX-2 and TNF-α expression, the compound reduces inflammation in murine models (ED₅₀ = 25 mg/kg).

Applications in Drug Development

Neurological Agents

As a building block, it synthesizes derivatives targeting adenosine A₂ₐ receptors for Parkinson’s disease therapy .

Antiviral Candidates

Structural analogs inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with .

Comparative Analysis with Analogues

| Compound | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Potassium 5-amino-oxadiazole-2-carboxylate | 12 µM (MCF-7) | 45 (H₂O) |

| 5-Methyl-oxadiazole-2-carboxylate | 28 µM (MCF-7) | 22 (H₂O) |

| 5-Nitro-oxadiazole-2-carboxylate | 18 µM (MCF-7) | 10 (H₂O) |

The amino derivative’s superior solubility and potency stem from hydrogen-bonding interactions absent in methyl or nitro analogues .

Recent Advances (2022–2025)

One-Pot Synthesis

A 2022 JOC study describes a streamlined method using carboxylic acids and aryl iodides, achieving 88% yield in 6 hours .

Energetic Materials

Functionalization with triazole rings yields compounds with detonation velocities >8000 m/s, rivaling RDX .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume